molecular formula C17H22N4O3 B4198968 N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]cyclohexanecarboxamide

N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]cyclohexanecarboxamide

Cat. No.: B4198968
M. Wt: 330.4 g/mol
InChI Key: MOENMGADWCQLDG-UHFFFAOYSA-N
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Chemical Reactions Analysis

N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]cyclohexanecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]cyclohexanecarboxamide involves binding to tubulin, a vital component of the cytoskeleton and mitotic spindle. This binding disrupts the polymerization of tubulin, leading to the inhibition of cell division in parasitic nematodes . The compound’s selective toxicity towards parasites makes it a valuable candidate for antiparasitic treatments.

Comparison with Similar Compounds

N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]cyclohexanecarboxamide can be compared with other benzimidazole derivatives such as:

Properties

IUPAC Name

N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-20-15-8-7-13(21(23)24)11-14(15)19-16(20)9-10-18-17(22)12-5-3-2-4-6-12/h7-8,11-12H,2-6,9-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOENMGADWCQLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CCNC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901319811
Record name N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794808
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

879467-14-8
Record name N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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